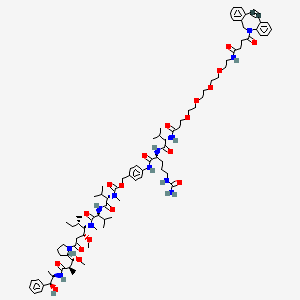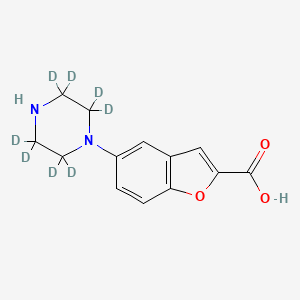
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is a deuterated derivative of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid. This compound is often used in research settings, particularly in the field of proteomics. The deuterium labeling (d8) is used to distinguish it from its non-deuterated counterpart in mass spectrometry studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Piperazine Group: The piperazine group is introduced via a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with piperazine.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are scaled up using industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 has several scientific research applications:
Proteomics: Used as a biochemical tool in mass spectrometry to study protein interactions and modifications.
Pharmacology: Investigated for its potential as an intermediate in the synthesis of pharmacologically active compounds.
Chemical Biology: Utilized in studies involving the labeling and tracking of biological molecules.
Medicinal Chemistry: Explored for its role in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, modulating their activity. The benzofuran ring provides structural stability and enhances binding affinity. The deuterium labeling allows for precise tracking and analysis in mass spectrometry studies .
Comparison with Similar Compounds
Similar Compounds
5-(1-Piperazinyl)benzofuran-2-carboxylic acid: The non-deuterated counterpart.
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate: An ester derivative used in similar research applications.
Uniqueness
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry studies. The deuterium atoms enhance the compound’s stability and allow for more accurate tracking and analysis compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2 |
InChI Key |
XSDYUFFJOJVGMF-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)OC(=C3)C(=O)O)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


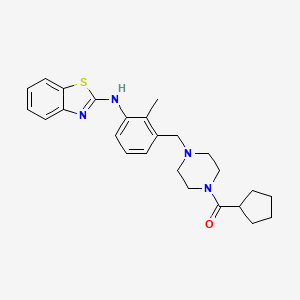

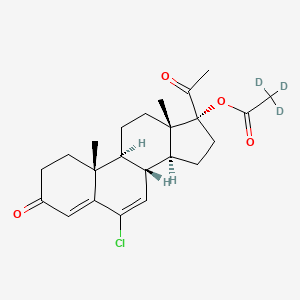


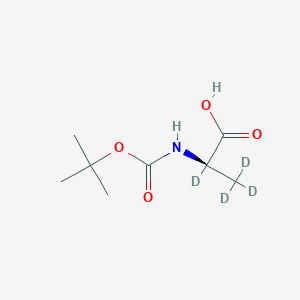
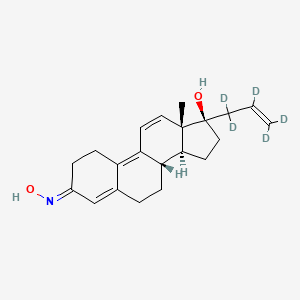
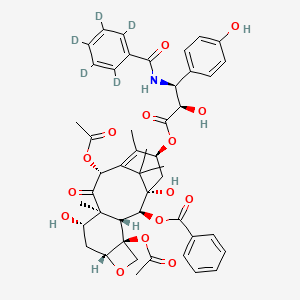
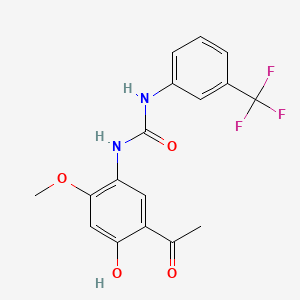
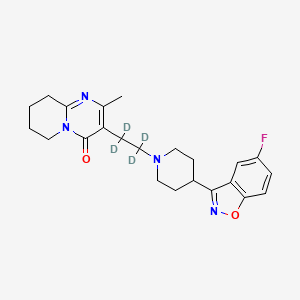


![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
